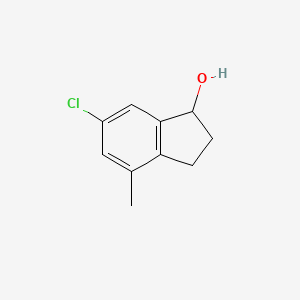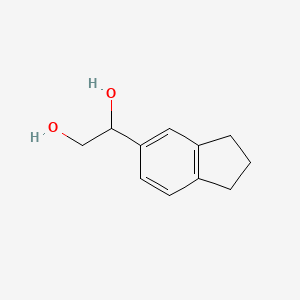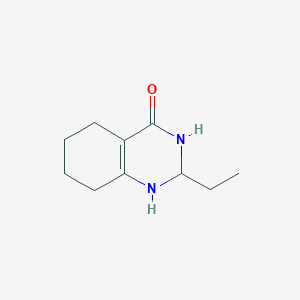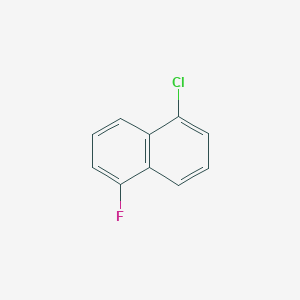
6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-ol is an organic compound that belongs to the class of indenols It features a chloro and a methyl group attached to the indene ring system, which is a fused bicyclic structure consisting of a benzene ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-ol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 4-chloro-2-methylbenzene with cyclopentadiene, followed by catalytic hydrogenation to yield the desired indenol. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride and a hydrogenation catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to remove the chloro group, yielding a dechlorinated indenol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one.
Reduction: 4-Methyl-2,3-dihydro-1H-inden-1-ol.
Substitution: 6-Amino-4-methyl-2,3-dihydro-1H-inden-1-ol or 6-Thio-4-methyl-2,3-dihydro-1H-inden-1-ol.
Scientific Research Applications
6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-Methyl-2,3-dihydro-1H-inden-1-ol: Lacks the chloro substituent.
6-Amino-4-methyl-2,3-dihydro-1H-inden-1-ol: Contains an amino group instead of a chloro group.
Uniqueness
6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both chloro and hydroxyl groups on the indene ring system. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11ClO |
|---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
6-chloro-4-methyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C10H11ClO/c1-6-4-7(11)5-9-8(6)2-3-10(9)12/h4-5,10,12H,2-3H2,1H3 |
InChI Key |
GZLRGXFFQWBARL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1CCC2O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11910780.png)



![4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11910811.png)
![2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid](/img/structure/B11910823.png)





![Methyl 1H-imidazo[4,5-C]pyridine-2-carboxylate](/img/structure/B11910854.png)
![4-Chloro-6-methoxy-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11910856.png)

